

An In-depth Technical Guide to FAUC 365 (CAS Number: 474432-66-1)

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Compound of Interest

Compound Name: FAUC 365

Cat. No.: B15575547

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Introduction

FAUC 365 is a potent and highly selective antagonist for the dopamine D3 receptor.^{[1][2]} Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathological roles of the D3 receptor, particularly in the context of neurological and psychiatric disorders such as schizophrenia and Parkinson's disease.^{[1][2]} This technical guide provides a comprehensive overview of **FAUC 365**, including its chemical properties, biological activity, and the experimental protocols used to characterize it.

Chemical and Physical Properties

FAUC 365, with the chemical name N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-benzo[b]thiophene-2-carboxamide, is a small molecule with the following properties:

Property	Value	Reference
CAS Number	474432-66-1	[1][2][3][4][5][6]
Molecular Formula	C23H25Cl2N3OS	[1][3][4][5]
Molecular Weight	462.44 g/mol	[1][3][5]
Appearance	Solid	[1]
Solubility	Soluble in DMSO (≥ 5.79 mg/mL)	[1][7]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]

Biological Activity and Data Presentation

FAUC 365 exhibits high-affinity binding to the human dopamine D3 receptor and displays significant selectivity over other dopamine receptor subtypes and serotonin receptors. The binding affinities (K_i) from competitive radioligand binding assays are summarized below.

Receptor	K_i (nM)	Selectivity (fold vs. D3)
Dopamine D3	0.5	-
Dopamine D2 (long)	3600	7200
Dopamine D2 (short)	2600	5200
Dopamine D4	340	680
Serotonin 5-HT1A	>10,000	>20,000
Serotonin 5-HT2A	>10,000	>20,000

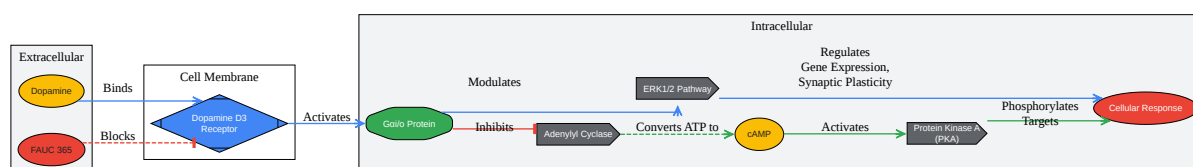
Data compiled from multiple sources.[1][2][4][6]

Mechanism of Action and Signaling Pathways

As a dopamine D3 receptor antagonist, **FAUC 365** blocks the binding of the endogenous ligand, dopamine, to the D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the G*ai/o* subunit.[8] This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][9]

Furthermore, the D3 receptor has been shown to modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway.[10] By blocking the D3 receptor, **FAUC 365** is expected to prevent the downstream signaling events mediated by these pathways.

Dopamine D3 Receptor Signaling Pathway



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Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of **FAUC 365**.

Experimental Protocols

Radioligand Binding Assay for K_i Determination

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (K_i) of **FAUC 365** for the dopamine D3 receptor.

Materials:

- HEK293 cells stably expressing the human dopamine D3 receptor

- Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
- Radioligand (e.g., [3H]-Spiperone or [125I]-Iodosulpride)
- Non-specific binding control (e.g., Haloperidol or Spiperone at a high concentration)
- **FAUC 365** stock solution in DMSO
- 96-well plates
- Scintillation vials and fluid
- Liquid scintillation counter
- Glass fiber filters

Procedure:

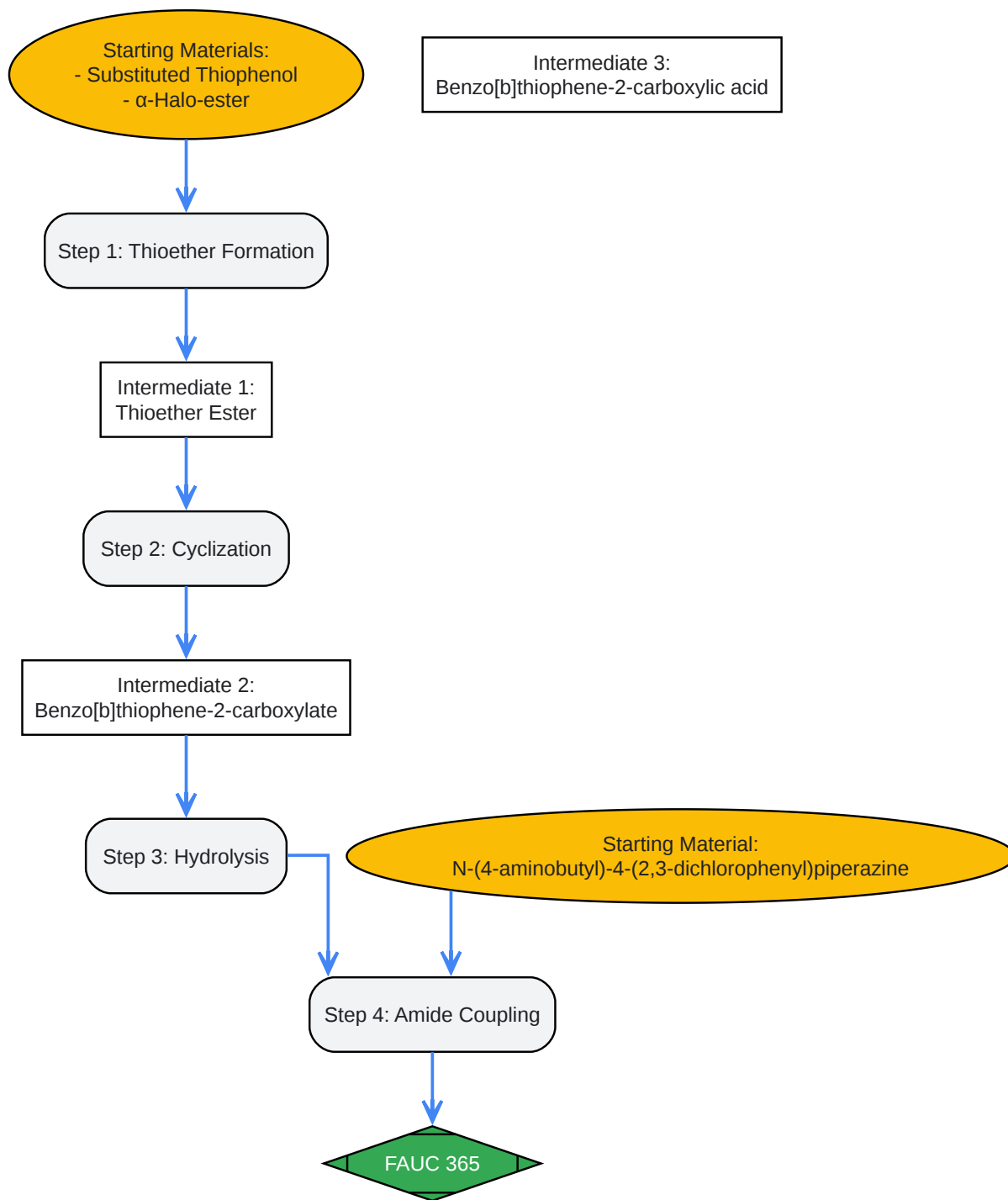
- Membrane Preparation:
 - Harvest HEK293-D3R cells and homogenize in ice-cold membrane preparation buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
 - Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
- Assay Setup:
 - In a 96-well plate, add assay buffer, the membrane preparation (containing a specific amount of protein), the radioligand at a concentration near its K_d, and varying concentrations of **FAUC 365**.

- For total binding, omit **FAUC 365**.
- For non-specific binding, add the non-specific binding control instead of **FAUC 365**.
- Incubation:
 - Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
- Filtration and Washing:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
 - Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Counting:
 - Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the **FAUC 365** concentration.
 - Determine the IC₅₀ value (the concentration of **FAUC 365** that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Proposed Synthetic Route for FAUC 365

While a specific, detailed synthesis protocol for **FAUC 365** is not publicly available, a plausible synthetic route can be proposed based on the synthesis of similar benzo[b]thiophene-2-carboxamide derivatives. The key steps would likely involve the formation of the benzo[b]thiophene-2-carboxylic acid core, followed by amide bond formation with the appropriate piperazine side chain.

Workflow for the Proposed Synthesis of **FAUC 365**



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Caption: Proposed synthetic workflow for **FAUC 365**.

In Vivo Novel Object Recognition Test

This protocol describes the novel object recognition (NOR) test, a behavioral assay used to assess learning and memory in rodents, which is relevant for a compound like **FAUC 365** with potential applications in cognitive disorders.^{[2][3]}

Materials:

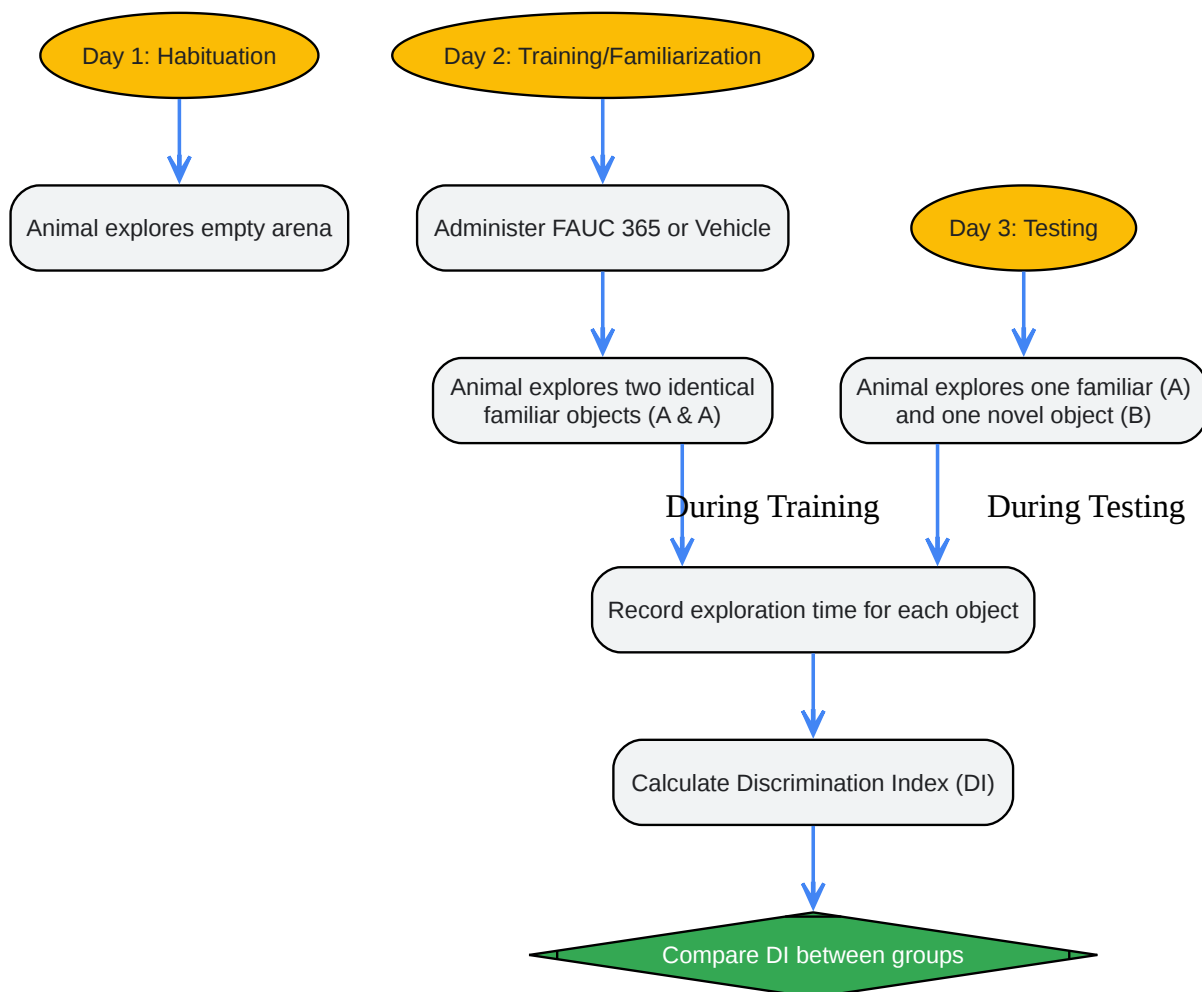
- Testing arena (e.g., a square open field)
- Two sets of identical objects (familiar objects)
- One set of novel objects
- Video recording and analysis software
- **FAUC 365** solution for administration (e.g., intraperitoneal injection)
- Vehicle control solution

Procedure:

- Habituation Phase (Day 1):
 - Place each animal individually in the empty testing arena and allow it to explore freely for a set period (e.g., 5-10 minutes). This reduces novelty-induced stress on the testing day.
- Training/Familiarization Phase (Day 2):
 - Administer **FAUC 365** or vehicle to the animals at a predetermined time before the training session.
 - Place two identical "familiar" objects in the arena.
 - Place the animal in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 5-10 minutes).
 - Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it.

- Testing Phase (Day 3):
 - Replace one of the familiar objects with a "novel" object. The position of the novel object should be counterbalanced across animals.
 - Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
 - Record the time spent exploring the familiar and novel objects.
- Data Analysis:
 - Calculate the discrimination index (DI) for each animal: $DI = (\text{Time exploring novel object} - \text{Time exploring familiar object}) / (\text{Total time exploring both objects})$.
 - A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object.
 - Compare the DI between the **FAUC 365**-treated group and the vehicle-treated group to assess the effect of the compound on memory.

Experimental Workflow for the Novel Object Recognition Test



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